molecular formula C10H9BrN2 B12862481 7-Bromo-5-methylisoquinolin-1-amine CAS No. 1935486-04-6

7-Bromo-5-methylisoquinolin-1-amine

Cat. No.: B12862481
CAS No.: 1935486-04-6
M. Wt: 237.10 g/mol
InChI Key: OIGJRPREQNRAHG-UHFFFAOYSA-N
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Description

7-Bromo-5-methylisoquinolin-1-amine is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a bromine atom at the 7th position and a methyl group at the 5th position on the isoquinoline ring, along with an amine group at the 1st position, gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methylisoquinolin-1-amine typically involves the bromination of 5-methylisoquinoline followed by amination. One common method includes the use of bromine in nitrobenzene to achieve bromination at the desired position . The subsequent amination can be carried out using various amination reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methylisoquinolin-1-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-5-methylisoquinolin-1-amine, while oxidation with potassium permanganate can produce 7-bromo-5-methylisoquinolin-1-one.

Scientific Research Applications

7-Bromo-5-methylisoquinolin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoisoquinoline: Lacks the methyl and amine groups, resulting in different chemical properties and reactivity.

    5-Methylisoquinoline: Lacks the bromine and amine groups, affecting its biological activity and applications.

    7-Bromo-1-isoquinolinamine: Similar structure but without the methyl group, leading to variations in its chemical behavior.

Uniqueness

7-Bromo-5-methylisoquinolin-1-amine is unique due to the specific combination of substituents on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1935486-04-6

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-5-methylisoquinolin-1-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3,(H2,12,13)

InChI Key

OIGJRPREQNRAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2N)Br

Origin of Product

United States

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